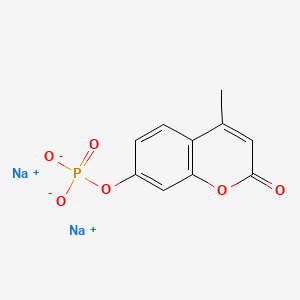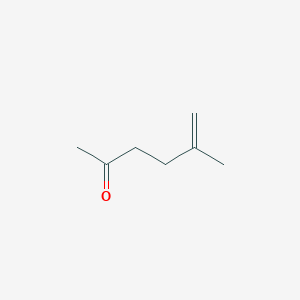
2-(3-Cyclohexenyl)ethyltrimethoxysilane
Übersicht
Beschreibung
2-(3-Cyclohexenyl)ethyltrimethoxysilane is a chemical compound with the molecular formula C11H22O3Si . It is also known by other names such as Silane, (2-(3-cyclohexen-1-yl)ethyl)trimethoxy-, and [2-(3-Cyclohexenyl)ethyl]trimethoxysilane .
Synthesis Analysis
The synthesis of 2-(3-Cyclohexenyl)ethyltrimethoxysilane involves reaction conditions with 2C4H9O(1-) *Ni(2+) *(x)KCl in tetrahydrofuran at 20 degrees Celsius for 12 hours . The reaction takes place in a glovebox under an inert atmosphere .Molecular Structure Analysis
The molecular weight of 2-(3-Cyclohexenyl)ethyltrimethoxysilane is 230.3761 . The structure of this compound includes a cyclohexenyl ring attached to an ethyl group, which is further connected to a trimethoxysilane group .Physical And Chemical Properties Analysis
2-(3-Cyclohexenyl)ethyltrimethoxysilane has a density of 1.02 g/cm^3 . It has a boiling point of 109°C at 6mm and a melting point of less than 0°C . The refractive index is 1.4476 , and it has a flash point of 80°C . It also reacts slowly with moisture/water .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Organosilanes participate in cycloaddition reactions, which are crucial for synthesizing cyclic compounds. For instance, formal [4 + 2] cycloaddition between various 3-ethoxycyclobutanones and allyltrialkylsilanes has been achieved, demonstrating the utility of silanes in organic synthesis and the potential for creating complex cyclic structures (Matsuo et al., 2009).
Sol-Gel Chemistry
The sol-gel process involving organotrialkoxysilanes is significant for material science, enabling the formation of siloxane network polymers. These materials have applications in creating functionalized sol-gel materials, indicating the role of organosilanes in developing advanced materials (Loy et al., 2000).
Surface Modification
Organosilanes are used for surface modification to enhance interfacial bonding, as demonstrated in studies involving γ-methacryloxypropyltrimethoxysilane and silica surfaces. This application is critical in materials engineering, including improving composite materials' strength and stability (Chen & Brauer, 1982).
Catalysis
In catalysis, organosilanes have been explored as surrogates for hazardous compounds, offering safer alternatives for synthetic applications. For example, cyclohexa-2,5-dien-1-ylsilanes have been identified as effective surrogates for monosilane (SiH4), demonstrating organosilanes' role in transition-metal-free transfer hydrosilylations (Simonneau & Oestreich, 2015).
Electrolyte Solvents for Batteries
Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, highlighting organosilanes' potential in energy storage applications (Amine et al., 2006).
Safety And Hazards
This compound is identified as a potential skin and eye irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be handled only in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
2-cyclohex-3-en-1-ylethyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-5,11H,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNFZEBTNPLCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CCC=CC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886839 | |
| Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclohexenyl)ethyltrimethoxysilane | |
CAS RN |
67592-36-3 | |
| Record name | [2-(3-Cyclohexen-1-yl)ethyl]trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67592-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(2-(trimethoxysilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067592363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-[2-(trimethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, [2-(3-cyclohexen-1-yl)ethyl]trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















